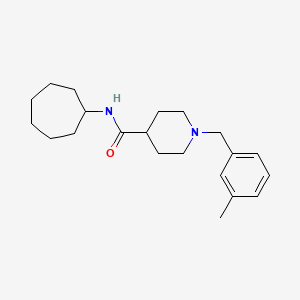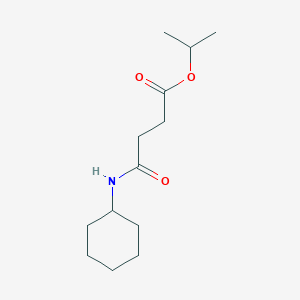
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
Overview
Description
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the natural compound, GABA, and has been shown to have promising results in treating addiction and other neurological disorders.
Mechanism of Action
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA. By inhibiting this enzyme, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, which has a calming effect and reduces the craving for addictive substances. N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide also has an effect on the dopamine system, which is involved in the reward pathway of the brain. By reducing the activity of the dopamine system, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide reduces the reinforcing effects of addictive substances.
Biochemical and Physiological Effects:
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which has a calming effect and reduces the craving for addictive substances. N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide also reduces the activity of the dopamine system, which reduces the reinforcing effects of addictive substances. In addition, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects, which may be beneficial in treating neurological disorders.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a number of advantages for lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in addiction and other neurological disorders. N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide is also highly stable and can be stored for long periods of time without degradation. However, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in some experiments. In addition, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a short half-life, which can make it difficult to maintain steady levels in the brain.
Future Directions
There are a number of future directions for research on N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of research is the development of more water-soluble derivatives of N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, which would make it easier to administer in experiments. Another area of research is the development of longer-acting derivatives of N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, which would allow for sustained levels in the brain. In addition, there is potential for using N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Overall, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has shown promising results in treating addiction and other neurological disorders, and further research is needed to fully understand its potential.
Scientific Research Applications
N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating addiction to cocaine, alcohol, and other substances. N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA. By inhibiting this enzyme, N-cycloheptyl-1-(3-methylbenzyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, which has a calming effect and reduces the craving for addictive substances.
properties
IUPAC Name |
N-cycloheptyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-17-7-6-8-18(15-17)16-23-13-11-19(12-14-23)21(24)22-20-9-4-2-3-5-10-20/h6-8,15,19-20H,2-5,9-14,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNRXDQDHWCUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(3-bromo-4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882152.png)
![2-amino-7-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4882160.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4882165.png)
![N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4882175.png)
![9H-fluoren-9-one O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B4882181.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4882185.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882198.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4882207.png)
![N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4882209.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid](/img/structure/B4882218.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4882219.png)


![N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B4882245.png)